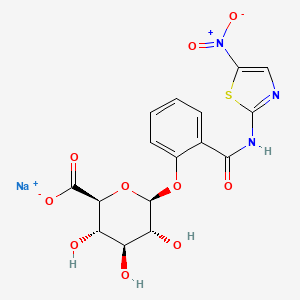

Tizoxanide Glucuronide Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tizoxanide Glucuronide Sodium Salt is a metabolite of tizoxanide, which is itself a derivative of the broad-spectrum antiparasitic agent nitazoxanide. This compound is formed through the glucuronidation of tizoxanide, a process catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase . The molecular formula of this compound is C16H14N3O10S.Na, and it has a molecular weight of 463.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tizoxanide Glucuronide Sodium Salt involves the glucuronidation of tizoxanide. Tizoxanide is first obtained through the hydrolysis of nitazoxanide using aqueous hydrochloric acid at 50°C . The resulting tizoxanide is then subjected to glucuronidation, typically using uridine diphosphate-glucuronic acid as the glucuronide donor .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled hydrolysis of nitazoxanide followed by enzymatic glucuronidation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tizoxanide Glucuronide Sodium Salt primarily undergoes glucuronidation, a type of conjugation reaction. This compound can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions

Glucuronidation: Uridine diphosphate-glucuronic acid, uridine diphosphate-glucuronosyltransferase enzyme.

Hydrolysis: Aqueous hydrochloric acid, sodium hydroxide.

Major Products Formed

Glucuronidation: this compound.

Hydrolysis: Tizoxanide.

Scientific Research Applications

Tizoxanide Glucuronide Sodium Salt has several applications in scientific research:

Mechanism of Action

Tizoxanide Glucuronide Sodium Salt exerts its effects primarily through the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) cycle, disrupting the energy metabolism in anaerobic microbes . This inhibition leads to the accumulation of toxic metabolites within the microbial cells, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Tizoxanide: The parent compound of Tizoxanide Glucuronide Sodium Salt, formed through the hydrolysis of nitazoxanide.

Nitazoxanide: The precursor to tizoxanide, a broad-spectrum antiparasitic agent.

Uniqueness

This compound is unique due to its role as a metabolite of tizoxanide and its specific mechanism of action involving the PFOR cycle. Unlike its parent compounds, it is primarily studied for its metabolic and pharmacokinetic properties .

Biological Activity

Tizoxanide Glucuronide Sodium Salt is a significant metabolite derived from Nitazoxanide, an antiparasitic and antiviral agent. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C16H14N3O10S

- Molecular Weight : 463.35 g/mol

- Classification : Sodium salt, enhancing solubility in aqueous solutions.

The compound features a glucuronide moiety, which contributes to its pharmacological properties and metabolic stability. The glucuronidation process typically enhances the compound's bioavailability and prolongs its half-life, making it a subject of interest in pharmacological studies .

This compound exerts its biological effects primarily through the following mechanisms:

- Inhibition of Energy Metabolism : It disrupts the pyruvate:ferredoxin/flavodoxin oxidoreductase cycle in anaerobic microbes, leading to their death .

- Antiparasitic Activity : The compound retains some antiviral properties and exhibits significant activity against protozoan parasites such as Cryptosporidium parvum .

Pharmacokinetics

Studies have shown that Tizoxanide Glucuronide is metabolized predominantly by UDP-glucuronosyltransferases (UGTs) in humans. Notably, UGT1A1 and UGT1A8 are the primary enzymes involved in its glucuronidation. The kinetics of this process vary across species, with rats and mice showing higher intrinsic clearance values compared to humans .

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Antiparasitic Efficacy : In vitro studies demonstrated that concentrations as low as 2.2 μg/ml effectively inhibited Cryptosporidium parvum development .

- Comparative Studies : When compared to other glucuronides, Tizoxanide Glucuronide shows enhanced solubility and potentially improved pharmacokinetic profiles .

Case Studies

- Efficacy Against Cryptosporidium :

- Drug Interaction Studies :

- Research on drug-drug interactions revealed that Tizoxanide Glucuronide can influence the metabolism of co-administered drugs through competitive inhibition of metabolic enzymes like cytochrome P450s .

Comparative Analysis with Other Compounds

The following table summarizes the structural and functional similarities between this compound and related compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Nitazoxanide | C12H15N3O5S | Parent compound with broad-spectrum activity |

| Tizoxanide O-b-D-glucuronide | C16H14N3O10S | Glycosylated form with enhanced solubility |

| Metronidazole Glucuronide | C6H9ClN4O3 | Antiprotozoal agent with different mechanism |

| Sulfadiazine Glucuronide | C10H10N4O2S | Sulfonamide antibiotic with similar metabolic pathways |

This compound is unique due to its specific metabolite role derived from Nitazoxanide, contributing to its distinct pharmacological profile while enhancing solubility through glucuronidation .

Properties

Molecular Formula |

C16H14N3NaO10S |

|---|---|

Molecular Weight |

463.4 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15+;/m0./s1 |

InChI Key |

HJXNHPDNJXKILF-MFUMLHGQSA-M |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.